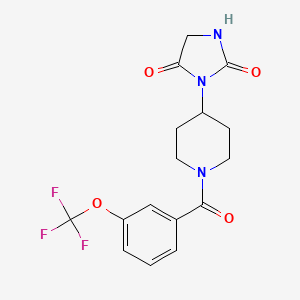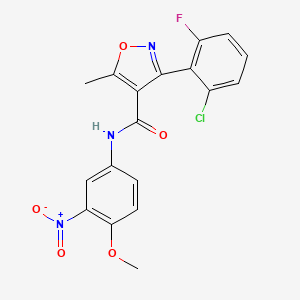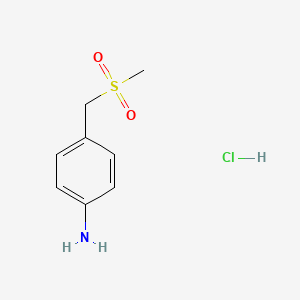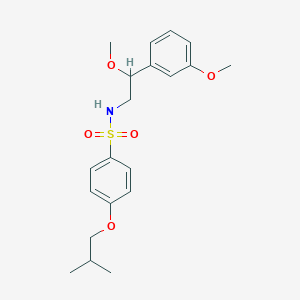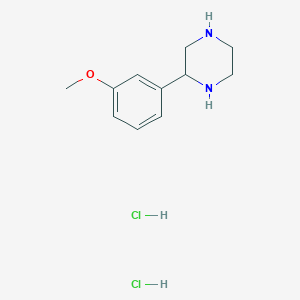![molecular formula C9H16N2O B2931906 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one CAS No. 1567909-41-4](/img/structure/B2931906.png)
1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one” is a chemical compound with the CAS Number: 1567909-41-4 . It has a molecular weight of 168.24 . The IUPAC name for this compound is ®-1-(3-aminopyrrolidin-1-yl)pent-4-en-1-one . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one” is 1S/C9H16N2O/c1-2-3-4-9(12)11-6-5-8(10)7-11/h2,8H,1,3-7,10H2/t8-/m1/s1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
As mentioned earlier, “1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one” is a liquid at room temperature . It’s stored at 4 degrees Celsius . The compound has a molecular weight of 168.24 . More detailed physical and chemical properties might be available in specialized chemical databases or literature.科学的研究の応用
Antibacterial Activity
One significant area of application for derivatives of 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one is in the development of new antibacterial agents. For instance, the synthesis of novel fluorinated quinolonecarboxylic acid antibacterials, which include modifications with a pyrrolidin-1-yl moiety, has shown potent activity against various resistant Gram-positive pathogens such as MRSA, PRSP, and VRE. These compounds exhibit significantly enhanced antibacterial activity compared to existing treatments, highlighting their potential as new antibacterial drugs (Inagaki et al., 2003).
Asymmetric Catalysis
In the field of organic synthesis, derivatives of 1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one have been employed as catalysts for asymmetric reactions. For example, densely substituted L-proline esters, which are closely related to the compound , have been used to catalyze asymmetric Michael additions of ketones to nitroalkenes. This research demonstrates the utility of these compounds in facilitating the synthesis of chiral molecules, which is critical for the development of pharmaceuticals and other biologically active compounds (Ruiz-Olalla et al., 2015).
Organometallic Chemistry
Another application is found in organometallic chemistry, where the compound's derivatives serve as ligands in catalytic processes. For instance, the use of a pyrrolidin-1-yl moiety in iridium(I) complexes has facilitated the catalysis of hydroamination and hydrosilation reactions. Such reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and materials (Field et al., 2003).
Anticancer Drug Development
Furthermore, the exploration of amino acetate functionalized Schiff base organotin(IV) complexes, featuring the pyrrolidin-1-yl group, has revealed promising anticancer properties. These complexes exhibit cytotoxic activity against a range of human tumor cell lines, suggesting their potential in the development of new anticancer drugs (Basu Baul et al., 2009).
Safety And Hazards
The safety information available indicates that “1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one” is classified with the signal word "Danger" . The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures to follow in case of exposure .
特性
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-9(12)11-6-5-8(10)7-11/h2,8H,1,3-7,10H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMZLTISWWAHQD-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC(=O)N1CC[C@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one | |
CAS RN |
1567909-41-4 |
Source


|
| Record name | 1-[(3R)-3-aminopyrrolidin-1-yl]pent-4-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2931823.png)
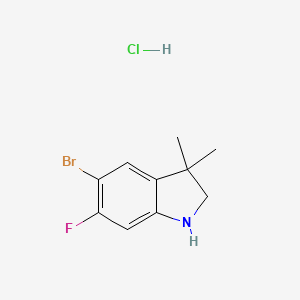
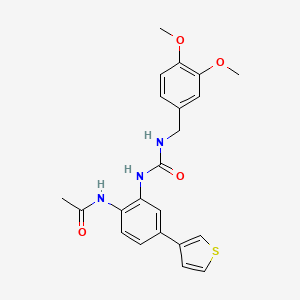

![N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2931830.png)
![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2931831.png)
![8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2931833.png)
![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2931834.png)
